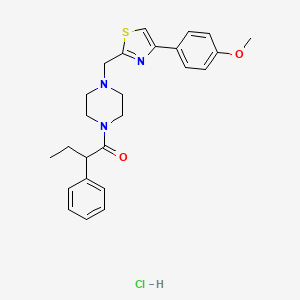

![molecular formula C18H13ClN2O3 B2383225 6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one CAS No. 899753-15-2](/img/structure/B2383225.png)

6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, GSK-3β inhibitor VIII, and is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key enzyme that plays a role in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Pyridazinone derivatives have been synthesized and analyzed for their structural and electronic properties. For instance, Hamdi Hamid Sallam et al. (2021) synthesized a pyridazine analog and performed structure analysis using XRD and DFT calculations, highlighting its significance in pharmaceutical chemistry due to heterocyclic compounds' importance (Sallam et al., 2021). Similarly, E. M. Flefel et al. (2018) developed novel pyridine and fused pyridine derivatives, demonstrating their potential through molecular docking and in vitro screenings against target proteins (Flefel et al., 2018).

Applications in Material Science

Pyridazinone derivatives have been investigated for their applicability in materials science, particularly in corrosion inhibition. Motsie E. Mashuga et al. (2017) explored the effects of pyridazine derivatives on the electrochemical dissolution of mild steel, providing insights into their inhibitory mechanisms and potential applications in corrosion protection (Mashuga et al., 2017).

Antimicrobial and Antioxidant Activities

The exploration of pyridazinone derivatives extends to their antimicrobial and antioxidant properties. For example, synthesis and evaluation of novel 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives revealed good anti-inflammatory activity and binding affinity with COX-2 (Boukharsa et al., 2018). Furthermore, S. Maddila et al. (2016) synthesized new benzothiazole pyrimidine derivatives, demonstrating excellent in vitro antibacterial and antifungal activities (Maddila et al., 2016).

Catalytic and Biological Activities

Research also delves into catalytic activities and biological implications. R. Saddik et al. (2012) investigated catecholase activity for ligands based on pyridazinone and thiopyridazinone, providing valuable insights into their role in mimicking microorganism oxygen activation (Saddik et al., 2012).

Eigenschaften

IUPAC Name |

6-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3/c19-14-4-2-1-3-13(14)10-21-18(22)8-6-15(20-21)12-5-7-16-17(9-12)24-11-23-16/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWQMYKHPFZJHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride](/img/structure/B2383142.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383144.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one](/img/structure/B2383146.png)

![N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide](/img/structure/B2383149.png)

![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-fluorophenyl)methoxy]amine](/img/structure/B2383151.png)

![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)

![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383159.png)

![2,4,6-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2383160.png)

![4-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2383162.png)